molecular formula C22H25N5O3S2 B15103170 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B15103170
M. Wt: 471.6 g/mol
InChI Key: QSVILAOITQHSKH-LGMDPLHJSA-N
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Description

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, a thiazolidinone moiety, and a pyrido[1,2-a]pyrimidinone core. These structural features contribute to its versatility and potential in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multiple steps, starting from readily available starting materials. The process often includes the formation of the piperazine ring, followed by the introduction of the thiazolidinone moiety and the pyrido[1,2-a]pyrimidinone core. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to be efficient and cost-effective, with stringent quality control measures to ensure the consistency and purity of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed for monitoring and quality assurance.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of reduced thiazolidinone derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the thiazolidinone moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions are carefully controlled to achieve the desired transformations, with parameters such as temperature, solvent, and reaction time being optimized.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidinone derivatives, and various substituted analogs. These products can be further characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.

Scientific Research Applications

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It is employed in the study of biological pathways and mechanisms, particularly those involving enzyme inhibition and receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, anticancer, and anti-inflammatory agent.

    Industry: It is used in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cell signaling and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-3-{(Z)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. Its versatility and potential for various applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C22H25N5O3S2

Molecular Weight

471.6 g/mol

IUPAC Name

(5Z)-5-[[2-[4-(2-hydroxyethyl)piperazin-1-yl]-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H25N5O3S2/c1-3-6-26-21(30)17(32-22(26)31)13-16-19(25-9-7-24(8-10-25)11-12-28)23-18-5-4-15(2)14-27(18)20(16)29/h3-5,13-14,28H,1,6-12H2,2H3/b17-13-

InChI Key

QSVILAOITQHSKH-LGMDPLHJSA-N

Isomeric SMILES

CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)CCO)C=C1

Canonical SMILES

CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC=C)N4CCN(CC4)CCO)C=C1

Origin of Product

United States

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